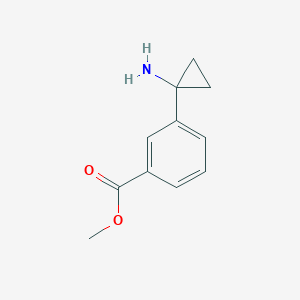

Methyl 3-(1-aminocyclopropyl)benzoate

Description

Methyl 3-(1-aminocyclopropyl)benzoate (CAS 1295297-96-9) is a substituted benzoate ester featuring a 1-aminocyclopropyl group at the 3-position of the aromatic ring. Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol . The compound is stored under dark, dry conditions at 2–8°C and carries hazard warnings for toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) . Its primary applications lie in pharmaceutical and organic synthesis, where the aminocyclopropyl moiety may serve as a key pharmacophore or reactive intermediate.

Properties

IUPAC Name |

methyl 3-(1-aminocyclopropyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-10(13)8-3-2-4-9(7-8)11(12)5-6-11/h2-4,7H,5-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYQQUXXDOGPBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)C2(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 3-(1-aminocyclopropyl)benzoic Acid

The most straightforward method involves esterifying 3-(1-aminocyclopropyl)benzoic acid with methanol under acid catalysis. This process typically employs a strong acid catalyst such as sulfuric acid, with reflux conditions facilitating the conversion:

3-(1-aminocyclopropyl)benzoic acid + methanol → methyl 3-(1-aminocyclopropyl)benzoate

- Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid

- Temperature: Reflux (~65°C)

- Time: 4–8 hours

- Purification: Distillation or chromatography

Cyclopropyl Amination via Nucleophilic Substitution

Alternatively, a more advanced route involves constructing the cyclopropyl amino group directly onto the aromatic ring. This can be achieved through nucleophilic substitution reactions on halogenated benzoates or via cyclopropanation of suitable precursors followed by amino functionalization.

Key Research Findings and Data Tables

Patented Methodology (CN111018740B)

A patented process describes a two-step synthesis:

| Step | Description | Reagents & Conditions | Yield & Notes | |

|---|---|---|---|---|

| 1 | Synthesis of 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester | 2-amino-4-bromo-5-fluorobenzoic acid methyl ester + NaNO2 + KI | 0–5°C, 1–5 hours | 72% yield |

| 2 | Conversion to 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester | Reaction with cyanide (CuCN) in DMF, 60°C, 10 hours | 88% yield |

Note: This method emphasizes halogenation and cyanation steps, which could be adapted for the cyclopropyl amino derivative by replacing halogenation with cyclopropanation.

Organic Synthesis Literature

Research indicates that cyclopropyl amino groups can be introduced via cyclopropanation of aromatic precursors, followed by amination:

Industrial and Laboratory-Scale Methods

Esterification

The esterification process is the most common laboratory method, involving direct reaction of 3-(1-aminocyclopropyl)benzoic acid with methanol under acidic conditions. This method is scalable and well-documented for producing high-purity methyl esters.

Cyclopropyl Group Introduction

For the cyclopropyl amino group, methods include:

- Cyclopropanation of aromatic rings using diazomethane derivatives or carbene transfer reagents.

- Substituted cyclopropanes synthesized via Simmons–Smith reaction or metal-catalyzed carbene transfer, followed by amino functionalization.

Summary of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Acid-catalyzed esterification | Reacting the acid with methanol | Simple, scalable | Requires pure acid precursor |

| Cyclopropanation + Amination | Building cyclopropyl group first, then attaching amino group | Precise control over structure | Multistep, complex purification |

| Halogenation + Cyanation | As per patent CN111018740B, then functionalization | High yield, robust | Requires halogenated intermediates |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-aminocyclopropyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(1-aminocyclopropyl)benzoic acid.

Reduction: Formation of 3-(1-aminocyclopropyl)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-(1-aminocyclopropyl)benzoate is an organic compound that belongs to the benzoic acid esters family. It has the molecular formula and a molecular weight of 191.23 g/mol. This compound is used in scientific research as an intermediate in the synthesis of more complex organic molecules. It is also studied for its potential biological activities, potential therapeutic properties, and interactions with biomolecules, as well as a precursor for drug development. Additionally, it is utilized in the production of specialty chemicals and materials in the industry.

Synthesis and Production

Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves reacting 3-(1-aminocyclopropyl)benzoic acid with methanol using a catalyst under reflux conditions to aid the esterification process.

Industrial Production Methods: Industrial production mirrors laboratory synthesis but is scaled up for larger quantities, utilizing industrial-grade reagents and catalysts. Reactions are conducted in large reactors with precise temperature and pressure control to ensure high yield and purity.

Major Products Formed: this compound can undergo oxidation, reduction, and substitution reactions:

- Oxidation: Formation of 3-(1-aminocyclopropyl)benzoic acid.

- Reduction: Formation of 3-(1-aminocyclopropyl)benzyl alcohol.

- Substitution: Formation of various substituted derivatives depending on the reagents used.

Applications in Scientific Research

This compound is a compound of interest in chemistry and biology because of its potential therapeutic applications and biological activity.

Chemistry: It serves as an intermediate in synthesizing complex organic molecules.

Biology: The compound is studied for its potential biological activities and how it interacts with biomolecules.

Medicine: It is investigated for potential therapeutic properties and its use as a precursor in drug development.

Mechanism of Action

The mechanism of action of Methyl 3-(1-aminocyclopropyl)benzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular components .

Comparison with Similar Compounds

Derivatives with Salt Forms

- Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride (CAS 2525094-72-6): This hydrochloride salt derivative enhances solubility in polar solvents compared to the free base. The ionic nature of the compound may also improve stability during storage and handling .

Structural Isomers and Analogs

- Methyl 3-[amino(cyclopropyl)methyl]benzoate (CAS 1270470-94-4): This isomer features an aminocyclopropylmethyl group instead of a direct cyclopropyl-amine linkage. With a molecular weight of 205.25 g/mol (C₁₂H₁₅NO₂), it exhibits a higher boiling point (322.5±25.0°C) and density (1.2±0.1 g/cm³) compared to the parent compound, suggesting stronger intermolecular interactions .

- Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate :

A positional isomer with a cyclopropylmethoxy group at the 3-position and hydroxyl at the 4-position. This compound’s regiochemistry impacts its electronic properties and reactivity in catalytic applications .

Functional Group Variants

Comparative Data Table

Biological Activity

Methyl 3-(1-aminocyclopropyl)benzoate is a compound that has garnered interest in the fields of chemistry and biology due to its potential therapeutic applications and biological activity. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative featuring a benzoate moiety and an aminocyclopropyl group. Its chemical structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can yield different biologically active derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group in its structure can form hydrogen bonds with biomolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative that may further interact with cellular components.

Interaction with Enzymes and Receptors

Research indicates that this compound may modulate enzyme activity or receptor interactions. This modulation can lead to alterations in metabolic pathways, potentially affecting various physiological processes .

Study on Cytotoxicity

A study investigating the cytotoxic effects of related benzoate compounds found that certain derivatives exhibit significant anti-proliferative properties against cancer cell lines by inhibiting key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway. Although this compound was not directly studied, these findings underscore the potential for similar compounds in cancer therapy .

In Vivo Studies

In vivo studies on related compounds have shown varying effects on inflammatory responses and cytokine levels. For instance, sodium benzoate (a structurally related compound) was reported to influence T lymphocyte proliferation and cytokine production significantly . Such effects may also be relevant for this compound due to its structural characteristics.

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Methyl 3-(1-aminocyclopropyl)benzoate, and how can reaction conditions be optimized?

- Methodological Answer :

- Route 1 : Start with methyl 3-bromobenzoate and react with 1-aminocyclopropane via Buchwald-Hartwig coupling using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., XPhos) in toluene at 80–100°C. Monitor progress via TLC.

- Route 2 : Direct cyclopropanation of methyl 3-allylbenzoate using diazomethane or other carbene precursors under controlled conditions.

- Optimization : Adjust equivalents of reagents, solvent polarity (e.g., DMF vs. THF), and reaction time. Purify via silica gel chromatography (eluent: hexane/ethyl acetate gradient) .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Spectroscopy : Use NMR (DMSO-d₆, 400 MHz) to confirm cyclopropane protons (δ 1.2–1.5 ppm) and ester methyl (δ 3.8–3.9 ppm). NMR for carbonyl (δ ~168 ppm).

- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ (calc. for C₁₁H₁₃NO₂: 203.09).

- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention time to a reference standard .

Q. What are the best practices for handling and storing this compound?

- Methodological Answer :

- Storage : Airtight container under argon at –20°C to prevent hydrolysis of the ester group. Desiccate to avoid moisture.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity or stability of the cyclopropylamine group in this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model ring strain energy and transition states for ring-opening reactions.

- Solubility Prediction : Apply COSMO-RS to estimate logP and solubility in aqueous/organic mixtures.

- MD Simulations : Study interactions with biological membranes to assess permeability .

Q. What strategies resolve contradictions in reported biological activities of structurally similar cyclopropyl-containing benzoates?

- Methodological Answer :

- Standardized Assays : Replicate studies under controlled conditions (e.g., MIC assays for antimicrobial activity).

- SAR Analysis : Compare substituent effects (e.g., 3- vs. 4-aminocyclopropyl isomers) using IC₅₀ values.

- Meta-Analysis : Aggregate data from peer-reviewed journals, excluding non-validated sources .

Q. How does the position of the aminocyclopropyl group (3- vs. 4-) influence physicochemical properties?

- Methodological Answer :

- Synthesis of Isomers : Prepare both isomers via regioselective methods (e.g., directed ortho-metalation for 3-substitution).

- Comparative Analysis :

- LogP : Measure via shake-flask method (3-isomer typically more lipophilic).

- Solubility : Use nephelometry in PBS (pH 7.4).

- Crystallography : SHELXL refinement to analyze steric effects and hydrogen bonding (e.g., cyclopropane ring puckering) .

Q. Which crystallographic techniques are effective for resolving structural ambiguities in this compound?

- Methodological Answer :

- Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å, 100 K).

- Refinement : Use SHELXL for least-squares refinement, focusing on anisotropic displacement parameters for the cyclopropane moiety.

- Validation : Check for residual electron density near the amino group to confirm protonation state .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.